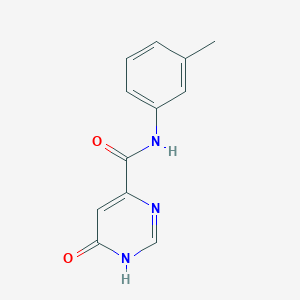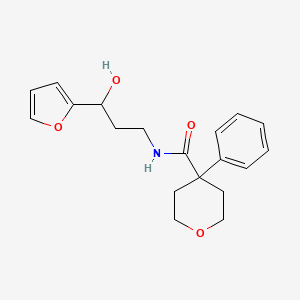
N-(3-(furan-2-yl)-3-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-(furan-2-yl)-3-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also features a tetrahydro-2H-pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms. The presence of a carboxamide group (-CONH2) suggests that it might exhibit properties common to other amides, such as the ability to participate in hydrogen bonding .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would be quite complex. It would include a furan ring, a tetrahydro-2H-pyran ring, and a carboxamide group. The exact spatial arrangement of these groups would depend on the specific synthesis pathway and the stereochemistry of the starting materials .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, we can predict that it would likely be a solid at room temperature, given the complexity of its structure . Its solubility in various solvents would depend on the polarity of the compound, which in turn depends on the specific arrangement of its functional groups .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A study focused on the synthesis of new pyrazole and imidazole derivatives that incorporate the furan-2-yl moiety similar to the chemical structure . These compounds were synthesized using the Mannich base method and were tested for their antimicrobial activity. The research highlighted the potential of these furan-containing compounds in developing new antimicrobial agents (Idhayadhulla, Kumar, & Abdul, 2012).
Development of Novel Heterocycles
Another significant application involves the synthesis of derivatives of new condensed systems, such as 4H,7H-furo[3′,4′:6,7]cyclohepta[1,2-b]pyran, showcasing the utility of furan derivatives in creating complex heterocyclic structures with potential pharmacological properties (Arsen'eva & Arsen'ev, 2008).
Antibacterial and Anticancer Activities
Research also extends to the synthesis and biological evaluation of chitosan Schiff bases based on heterocyclic moieties, including furan-2-yl pyrazole derivatives. These studies emphasize the role of such compounds in developing new materials with antimicrobial properties and evaluating their cytotoxicity against cancer cell lines, indicating their potential in biomedical applications (Hamed et al., 2020).
Furan-Fused Heterocycles Synthesis
Further exploration into the synthesis of thio- and furan-fused heterocycles reveals the innovative approaches to creating novel compounds starting from acid derivatives. Such research demonstrates the versatility of furan derivatives in synthesizing new chemical entities with potential for further chemical transformations and applications in various fields (Ergun et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c21-16(17-7-4-12-24-17)8-11-20-18(22)19(9-13-23-14-10-19)15-5-2-1-3-6-15/h1-7,12,16,21H,8-11,13-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXXQXYEVVLODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCC(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

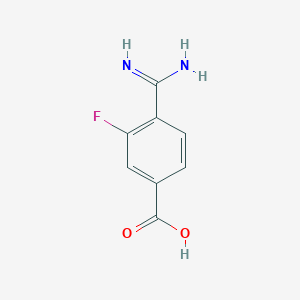
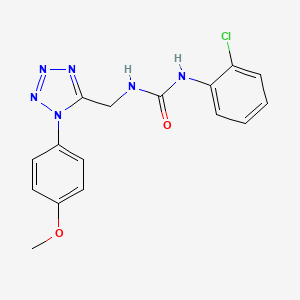
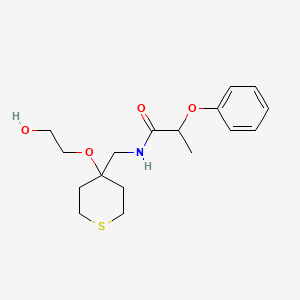

![4-[ethyl(phenyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2652912.png)
![N-(4-nitrophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2652914.png)
![(2E)-2-[[4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-hydroxy-5-imino-2H-pyrrol-1-yl]imino]acetaldehyde](/img/structure/B2652915.png)
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-fluoro-4-methoxybenzoate](/img/structure/B2652916.png)
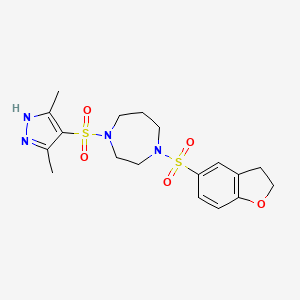
![3-Benzyl-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2652919.png)
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2652920.png)
![1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2652922.png)
![3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2652924.png)
